7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine and its derivatives are versatile building blocks in organic chemistry, enabling the synthesis of a wide range of heterocyclic compounds. For instance, they are used to synthesize 4-substituted 7-azaindole derivatives via nucleophilic displacement reactions, demonstrating their utility in constructing complex molecular architectures (Figueroa‐Pérez et al., 2006). Similarly, reactions involving 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine with arylidene malononitrile have afforded isoquinoline derivatives, showcasing its reactivity towards different nucleophiles and potential in diversifying chemical outputs (S. A. Al-Issa, 2012).
Biological Activity
The structural modifications of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine derivatives are critical in the development of biologically active compounds. For example, the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds from derivatives demonstrates the potential of these compounds in medicinal chemistry, contributing to the discovery of new therapeutic agents (Farid M Sroor, 2019).
Material Science and Photophysical Properties
In material science, derivatives of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine have been investigated for their photophysical properties. For instance, pyrazolo[3,4-b]pyridines with specific side chains have been synthesized and their fluorescence properties studied, indicating the influence of substituents on the photophysical properties of these compounds. This research suggests potential applications in developing fluorescent materials or sensors (Shivaraj P. Patil et al., 2011).
properties
IUPAC Name |
7-chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-9-7-11(15)14-13(16-9)8-12(17-14)10-5-3-2-4-6-10/h2-8,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEPJLRNZROUFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)C=C(N2)C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445778 | |
Record name | 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
1026076-88-9 | |
Record name | 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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